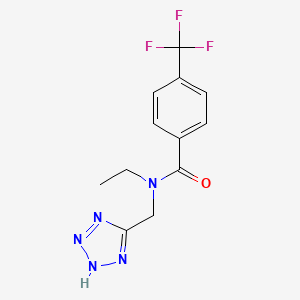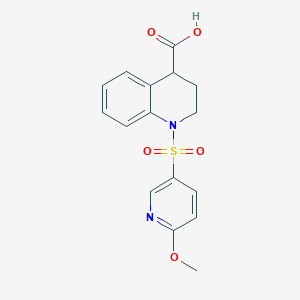![molecular formula C15H17NO5S B7444740 4-[3-(Furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid](/img/structure/B7444740.png)
4-[3-(Furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid is an organic compound that features a furan ring, a sulfamoyl group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the propylsulfamoyl group: This step involves the reaction of the furan ring with a propylsulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with 3-methylbenzoic acid: The final step involves the coupling of the intermediate with 3-methylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The sulfamoyl group can be reduced to form the corresponding amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
4-[3-(Furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-[3-(Furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid involves its interaction with specific molecular targets. The furan ring may interact with enzymes or receptors, while the sulfamoyl group can form hydrogen bonds with active sites. The benzoic acid moiety may contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4-[3-(Furan-2-yl)propylsulfamoyl]benzoic acid
- 4-[3-(Furan-2-yl)propylsulfamoyl]-2-methylbenzoic acid
- 4-[3-(Furan-2-yl)propylsulfamoyl]-4-methylbenzoic acid
Uniqueness: 4-[3-(Furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid is unique due to the specific positioning of the methyl group on the benzoic acid ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4-[3-(furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-11-10-12(15(17)18)6-7-14(11)22(19,20)16-8-2-4-13-5-3-9-21-13/h3,5-7,9-10,16H,2,4,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOPMDDPKFJQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)NCCCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R)-3-[(5-tert-butylthiophen-2-yl)sulfonylamino]butanoic acid](/img/structure/B7444662.png)

![2-Methoxy-4-[methyl-[(2-methylfuran-3-yl)methyl]sulfamoyl]benzoic acid](/img/structure/B7444667.png)

![2-[3-[Methyl(2-thiophen-2-ylethyl)sulfamoyl]phenyl]acetic acid](/img/structure/B7444697.png)
![4-Methyl-1-[(4-methylsulfonylphenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B7444704.png)

![3-Methyl-5-[(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)sulfonyl]furan-2-carboxylic acid](/img/structure/B7444716.png)
![[5-[[[1-(2-Bromophenyl)cyclobutyl]methylamino]methyl]furan-2-yl]methanol](/img/structure/B7444723.png)
![2-[1-[2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7444729.png)
![1-(Furan-2-ylmethyl)-3-[2-methyl-3-(propylsulfonylamino)phenyl]-1-prop-2-ynylurea](/img/structure/B7444733.png)
![4-[(2-Chlorophenyl)-ethylsulfamoyl]-5-methylfuran-2-carboxylic acid](/img/structure/B7444754.png)
![4-(4,5-dimethylimidazol-1-yl)-N-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]aniline](/img/structure/B7444762.png)
![2-[4-[[(1-Propan-2-ylimidazol-4-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B7444766.png)
